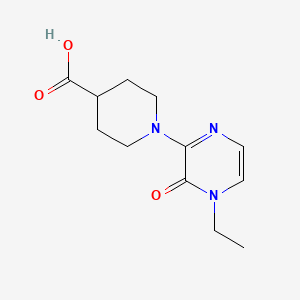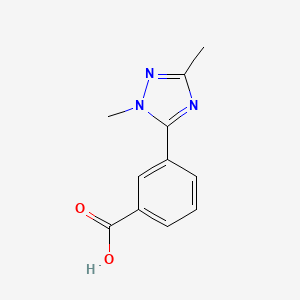![molecular formula C14H16N4O2 B7568702 N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been synthesized and studied for its potential application in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide involves its interaction with specific proteins and receptors in the body. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to bind to GABA receptors and modulate their activity, resulting in the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to inhibit the activity of specific proteins involved in cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to modulate the activity of GABA receptors, leading to the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to inhibit the activity of specific proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, as well as further investigation of its potential therapeutic applications in various fields. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide, as well as its potential side effects and toxicity.
Synthesemethoden
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with methylamine and 2-chloro-3-pyridinecarboxaldehyde. The resulting product is then purified using column chromatography to obtain N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In cancer research, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-15-13-11(4-3-6-17-13)14(19)18-9-10-5-7-16-12(8-10)20-2/h3-8H,9H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSZVHBRFWNOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)



![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)